[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane
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Overview
Description
[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is an organic compound with the molecular formula C22H28OSi It is a derivative of silane, featuring a methoxyphenyl group and a hexa-1,3,5-triyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves the coupling of a methoxyphenylacetylene with a triisopropylsilylacetylene. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyphenyl ketones, while reduction could produce methoxyphenyl alkanes.
Scientific Research Applications
[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which [6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate specific pathways, potentially leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, thereby influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(methyl)silane: Similar structure but with methyl groups instead of isopropyl groups.
[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(ethyl)silane: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of [6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane lies in its specific combination of a methoxyphenyl group and a hexa-1,3,5-triyn-1-yl chain with tri(propan-2-yl)silane. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
920282-91-3 |
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Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H28OSi/c1-18(2)24(19(3)4,20(5)6)17-11-9-8-10-12-21-13-15-22(23-7)16-14-21/h13-16,18-20H,1-7H3 |
InChI Key |
NKJPOPQZTXJKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)OC)(C(C)C)C(C)C |
Origin of Product |
United States |
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